4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core with oxygen and nitrogen heteroatoms. The substituents at positions 4 and 8 include a benzenesulfonyl group and a 2-methoxybenzoyl moiety, respectively.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-19-10-6-5-9-18(19)20(24)22-13-11-21(12-14-22)23(15-16-28-21)29(25,26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPRUNLBMFIOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxybenzoyl group: This step involves the acylation of the spirocyclic intermediate with 2-methoxybenzoyl chloride under basic conditions.
Sulfonylation: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl or phenylsulfonyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its spirocyclic structure can impart unique physical properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of related compounds:
Key Research Findings and Trends
- For example, 4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (MW 282.36) is supplied as a 10 mM solution, indicating moderate solubility .
- Bioisosteric Replacements : The 2-methoxybenzoyl group in the main compound may serve as a bioisostere for nitro or fluorinated groups in analogs like and , balancing lipophilicity and target engagement.
- Dual Functionalization : Compounds with dual sulfonyl groups (e.g., ) demonstrate increased molecular weight (~464 Da) and stability, though this may reduce blood-brain barrier permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
